molecular formula C9H11ClN2 B578523 7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine CAS No. 1259326-52-7

7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine

Cat. No. B578523
M. Wt: 182.651
InChI Key: BDDFKXZDDQGDSD-UHFFFAOYSA-N
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Description

7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine is a chemical compound with the molecular formula C9H11ClN2 . It is a derivative of tetrahydroisoquinoline, a structural motif found in various natural and non-natural compounds .


Molecular Structure Analysis

The molecular structure of 7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine consists of 24 bonds, including 13 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary aromatic amine, and 1 secondary aliphatic amine .


Chemical Reactions Analysis

While specific chemical reactions involving 7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine were not found, tetrahydroisoquinolines, in general, have been known to undergo various reactions. For instance, they can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine include a molecular weight of 182.65 and a boiling point of 328.0±42.0 °C .

Scientific Research Applications

Organic and Medicinal Chemistry

  • Summary of Application : 1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . It has garnered significant attention as it is present in various natural and non-natural compounds with intriguing biological properties .
  • Methods of Application : In recent years, research interest has been directed towards the synthesis of C (1)-substituted derivatives of 1,2,3,4-tetrahydroisoquinoline, as they can act as precursors for various alkaloids displaying multifarious biological activities . The synthesis involves multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .
  • Results or Outcomes : The synthesized 1,2,3,4-tetrahydroisoquinoline derivatives have broad applications in asymmetric catalysis as chiral scaffolds . They are also known to function as antineuroinflammatory agents .

Medicinal Chemistry

  • Summary of Application : 1,2,3,4-Tetrahydroisoquinoline based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
  • Methods of Application : The development of novel 1,2,3,4-tetrahydroisoquinoline analogs with potent biological activity has been a focus in the scientific community . The synthesis involves constructing the core scaffold .
  • Results or Outcomes : The synthesized 1,2,3,4-tetrahydroisoquinoline analogs have shown promising biological potential .

Phenylethanolamine N-Methyltransferase Inhibition

  • Summary of Application : Structurally related tetrahydroisoquinoline derivatives have potential in inhibiting phenylethanolamine N-methyltransferase (PNMT), a key enzyme involved in the synthesis of catecholamines.
  • Methods of Application : The method of application involves the synthesis of structurally related tetrahydroisoquinoline derivatives.
  • Results or Outcomes : The synthesized tetrahydroisoquinoline derivatives have shown potential in inhibiting PNMT.

Safety And Hazards

The safety data sheet for 7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Future Directions

The future directions of research on 7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine could involve further exploration of its synthesis methods, biological activities, and potential applications in medicinal chemistry. The development of novel tetrahydroisoquinoline analogs with potent biological activity is an area of ongoing interest .

properties

IUPAC Name

7-chloro-1,2,3,4-tetrahydroisoquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h3-4,12H,1-2,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDFKXZDDQGDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=C(C=C21)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60855957
Record name 7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine

CAS RN

1259326-52-7
Record name 6-Isoquinolinamine, 7-chloro-1,2,3,4-tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1259326-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1,2,3,4-tetrahydroisoquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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